4-(3-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
Properties
IUPAC Name |
4-(3-chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O4/c1-2-8-20-9-6-18(7-10-20)21(15(12-25-18)17(23)24)16(22)13-4-3-5-14(19)11-13/h3-5,11,15H,2,6-10,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUMCTINWIEXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition-Cyclization Strategy
A ketone precursor, such as a substituted cyclohexanone, reacts with an amino alcohol under basic conditions. For example, N-benzyl piperidine-4-ketone and ethyl cyanoacetate undergo a Michael addition in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), forming a dicyanocarbodiimide intermediate. Subsequent hydrolysis in acidic media selectively decarboxylates the intermediate to yield a carbodiimide, which is reduced by lithium aluminum hydride (LiAlH₄) to generate the diamino spiro core.
Key reaction conditions :
Henry Reaction-Mediated Cyclization
An alternative route employs a Henry reaction between a nitroalkane and formaldehyde, followed by reduction and cyclization. For instance, 14 (a nitro-substituted precursor) reacts with formaldehyde to form a nitroalcohol intermediate, which is hydrogenated over Raney nickel to an amino alcohol. Treatment with triphosgene induces cyclization, forming the spiro carbamate structure.
Optimization note : Stereoisomers generated during the Henry reaction are separable via silica gel chromatography, ensuring enantiopure spiro products.
Acylation with 3-Chlorobenzoyl Chloride
The 3-chlorobenzoyl group is introduced via nucleophilic acyl substitution:
Schotten-Baumann Reaction
The spiro amine reacts with 3-chlorobenzoyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature). For instance, 8-propyl-1-oxa-4,8-diazaspiro[4.5]decane is treated with 1.2 equiv of 3-chlorobenzoyl chloride, yielding the acylated product after 2 hours.
Critical parameters :
-
Base : Triethylamine (2.5 equiv).
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Workup : Sequential washes with saturated NaHCO₃ and brine to remove excess acyl chloride.
Carboxylic Acid Functionalization
The carboxylic acid at position 3 is typically introduced via hydrolysis of a pre-installed ester group:
Ester Hydrolysis
A tert-butyl or ethyl ester precursor (e.g., 3-ethoxycarbonyl-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane ) is hydrolyzed using hydrochloric acid (HCl) in dioxane/water (1:1) at 50°C for 6 hours. The reaction is monitored by TLC until complete deprotection.
Yield : 82–89% after recrystallization from ethyl acetate/hexane.
Integrated Synthetic Route
Combining the above steps, a representative synthesis proceeds as follows:
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Spiro core formation : Cyclocondensation of N-benzyl piperidine-4-ketone and ethyl cyanoacetate → dicyanocarbodiimide → hydrolysis/decarboxylation → LiAlH₄ reduction.
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Acylation : Schotten-Baumann reaction with 3-chlorobenzoyl chloride → 93% yield.
Overall yield : ~45% (four steps).
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
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Regioselectivity in acylation : Competing acylation at the oxa-nitrogen is minimized by using bulky bases (e.g., DMAP) to favor reaction at the diaza-nitrogen.
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Spiro ring stability : The carbamate linkage in the spiro core is prone to hydrolysis under strongly acidic conditions; neutral pH during workup preserves integrity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-) or electrophiles like alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(3-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid derivatives. Key structural variations among analogs include substitutions on the benzoyl group and modifications to the alkyl chain at the 8-position. Below is a detailed comparison based on available evidence:
Table 1: Structural and Physicochemical Comparison of Analogs
Key Observations
Substituent Position and Electronic Effects: Chlorine Position: The 3-chlorobenzoyl variant (target compound) differs from the 4-chlorobenzoyl analog in electronic distribution. Nitro vs. Halogen: The 3-nitrobenzoyl analog introduces strong electron-withdrawing effects, which could enhance reactivity in electrophilic substitution reactions compared to the chloro-substituted parent compound.
Alkyl Chain Modifications :
- Propyl vs. Methyl/Ethyl : The propyl group at the 8-position (target compound) provides greater hydrophobicity than methyl but less than ethyl , impacting solubility and membrane permeability.
Fluorinated Derivatives :
- Compounds like 4-(2,4-difluorobenzoyl)-8-methyl and 4-(trifluoromethylbenzoyl) analogs exhibit enhanced metabolic stability and lipophilicity, traits valuable in drug design for improved pharmacokinetics.
The carboxylic acid group may facilitate interactions with catalytic residues in target proteins.
Biological Activity
4-(3-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C18H23ClN2O4
- Molecular Weight : 366.84 g/mol
- CAS Number : 1326809-11-3
Pharmacological Properties
Preliminary studies suggest that this compound exhibits several promising biological activities:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which may be beneficial for conditions such as arthritis and other inflammatory diseases.
- Analgesic Properties : It appears to possess pain-relieving qualities, making it a candidate for pain management therapies.
- Enzyme Interaction : Initial findings indicate interactions with fatty acid amide hydrolase (FAAH), an enzyme involved in lipid metabolism, which could influence its analgesic effects.
The exact mechanisms by which this compound exerts its effects are still under investigation. However, the presence of the chlorobenzoyl group suggests that it may act as an electrophile, facilitating nucleophilic attacks from biological targets. Furthermore, the carboxylic acid moiety may participate in various biochemical reactions that enhance its therapeutic potential.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Research indicates that the compound can inhibit specific inflammatory pathways in cell cultures, supporting its anti-inflammatory claims.
- Animal Models : In vivo studies have demonstrated significant reductions in pain responses in rodent models when treated with this compound.
- Comparative Analysis : A comparative study with similar compounds (e.g., 4-(2-Chlorobenzoyl)-8-propyl derivatives) has highlighted differences in potency and selectivity for biological targets.
Comparative Biological Activities
| Compound Name | CAS Number | Key Biological Activity | IC50 (nM) |
|---|---|---|---|
| This compound | 1326809-11-3 | Anti-inflammatory | TBD |
| 4-(2-Chlorobenzoyl)-8-propyl derivatives | 1326810-13-2 | Analgesic | TBD |
| 1-Oxa-4,8-diazaspiro[4.5]decane derivatives | Various | General activity | TBD |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(3-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?
- The compound is synthesized via multi-step organic reactions, typically involving:
- Coupling of spirocyclic intermediates (e.g., 1-oxa-4,8-diazaspiro[4.5]decane derivatives) with benzoyl precursors under controlled conditions.
- Use of protecting groups (e.g., tert-butoxycarbonyl) to preserve reactive sites during synthesis, as seen in analogous spirocyclic compounds .
- Acidic or basic hydrolysis to finalize the carboxylic acid moiety, requiring pH control to avoid side reactions .
Q. How is the structure of this compound validated post-synthesis?
- Spectroscopic techniques are critical:
- NMR (¹H, ¹³C, and DEPT) confirms the spirocyclic core and substituent positions, with characteristic shifts for the chlorobenzoyl group (δ 7.3–7.5 ppm in ¹H NMR) .
- High-resolution mass spectrometry (HRMS) validates molecular weight (expected ~366.84 g/mol) and fragmentation patterns .
- X-ray crystallography may resolve ambiguities in stereochemistry, though data for this specific compound are lacking .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing by-products?
- Design of Experiments (DoE) approaches are recommended:
- Vary reaction parameters (temperature, catalyst loading, solvent polarity) systematically. For example, increasing temperature from 25°C to 60°C improved yields in related oxaspiro compounds by 15% .
- By-product analysis via LC-MS or HPLC (C18 columns, acetonitrile/water gradients) identifies impurities (e.g., unreacted intermediates) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Comparative analysis with structurally similar compounds (e.g., 4-(4-chlorobenzoyl) analogs) helps interpret shifts caused by electron-withdrawing groups .
- Dynamic NMR can detect conformational flexibility in the spirocyclic system, which may explain anomalous peaks .
- Computational modeling (DFT or molecular mechanics) predicts spectroscopic behavior and validates experimental data .
Q. How should researchers design bioactivity assays for this compound?
- Prioritize targeted assays based on structural analogs:
- Enzyme inhibition assays (e.g., cyclooxygenase or lipoxygenase) are relevant given the anti-inflammatory potential of related spirocyclic carboxylic acids .
- Cellular viability assays (MTT or resazurin) assess toxicity in relevant cell lines (e.g., RAW 264.7 macrophages) .
Q. What methods address low reproducibility in pharmacological studies?
- Strict quality control :
- Use HPLC (≥95% purity) and LC-MS to verify batch consistency .
- Adhere to pharmacopeial guidelines for reference standards (e.g., USP/EP protocols for impurity profiling) .
Methodological Challenges & Solutions
Q. How to analyze structure-activity relationships (SAR) for this compound?
- Systematic substitution studies :
- Replace the 3-chlorobenzoyl group with other halogens (e.g., F, Br) or electron-donating groups (e.g., -OCH₃) .
- Modify the propyl chain length (e.g., ethyl or butyl) to assess steric effects on bioactivity .
Q. What analytical techniques are suitable for stability studies?
- Forced degradation studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
